molecular formula C14H18ClN3O B2979424 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide CAS No. 923190-03-8

2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B2979424
CAS No.: 923190-03-8
M. Wt: 279.77
InChI Key: LDEAWDWTZIEKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound with the molecular formula C14H18ClN3O. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry. This compound is known for its complex structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine. For instance, 4,5-dimethyl-1H-pyrrole can be synthesized from 2,3-pentanedione and ammonia under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrole derivative with a suitable cyanating agent such as cyanogen bromide.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Chlorination and Acetamide Formation: The final steps involve chlorination of the acetamide group and its attachment to the pyrrole ring. This can be done by reacting the intermediate compound with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine. This can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the acetamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential interactions with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the cyclopentyl and dimethyl groups provide hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
  • 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)propionamide
  • 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)butyramide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity or binding affinity, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethylpyrrol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O/c1-9-10(2)18(11-5-3-4-6-11)14(12(9)8-16)17-13(19)7-15/h11H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEAWDWTZIEKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923190-03-8
Record name 2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.